molecular formula C7H16N4O B13335743 4-ethyl-N'-hydroxypiperazine-1-carboximidamide

4-ethyl-N'-hydroxypiperazine-1-carboximidamide

Cat. No.: B13335743
M. Wt: 172.23 g/mol
InChI Key: KEHSSQYFZSPZOO-UHFFFAOYSA-N
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Description

4-ethyl-N’-hydroxypiperazine-1-carboximidamide is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide typically involves the reaction of 4-ethylpiperazine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxypiperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N’-hydroxypiperazine-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

4-ethyl-N'-hydroxypiperazine-1-carboximidamide

InChI

InChI=1S/C7H16N4O/c1-2-10-3-5-11(6-4-10)7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)

InChI Key

KEHSSQYFZSPZOO-UHFFFAOYSA-N

Isomeric SMILES

CCN1CCN(CC1)/C(=N/O)/N

Canonical SMILES

CCN1CCN(CC1)C(=NO)N

Origin of Product

United States

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